

# Natural sources and extraction of Menthoglycol from *Corymbia citriodora*

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## Compound of Interest

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An In-depth Technical Guide on the Natural Sources and Extraction of **Menthoglycol** from *Corymbia citriodora*

## Introduction

p-Menthane-3,8-diol (PMD), commonly known as **Menthoglycol**, is a monoterpenoid recognized for its potent insect-repellent properties.<sup>[1]</sup> Classified as a biopesticide, it is a leading natural alternative to synthetic repellents such as N,N-diethyl-m-toluamide (DEET).<sup>[1]</sup> <sup>[2]</sup> The primary natural source of PMD is the lemon-scented gum tree, *Corymbia citriodora* (formerly *Eucalyptus citriodora*), native to Australia.<sup>[1]</sup><sup>[3]</sup>

While PMD is found in the essential oil of *C. citriodora*, its natural concentration is typically very low, ranging from 1% to 2%.<sup>[1]</sup><sup>[4]</sup> The essential oil is, however, exceptionally rich in the monoterpenic aldehyde citronellal, which can constitute 70-98% of the oil.<sup>[1]</sup><sup>[5]</sup><sup>[6]</sup> Commercially viable production of PMD, therefore, relies on the extraction of citronellal-rich essential oil from *C. citriodora* leaves, followed by a chemical conversion of citronellal into PMD.<sup>[1]</sup><sup>[7]</sup> This refined, PMD-rich product is known as Oil of Lemon Eucalyptus (OLE).<sup>[1]</sup>

This technical guide provides a comprehensive overview of the extraction of essential oil from *C. citriodora*, the subsequent conversion of citronellal to PMD, and the analytical methods for purification and characterization.

## Section 1: Extraction of Essential Oil from *Corymbia citriodora*

The primary method for extracting the citronellal-rich essential oil from the leaves of *Corymbia citriodora* is steam distillation, with hydrodistillation also being a common technique.[\[8\]](#)[\[9\]](#)[\[10\]](#) These methods are effective at volatilizing the aromatic compounds from the plant material, which are then condensed and collected.

## Data Presentation: Yield and Composition of *Corymbia citriodora* Essential Oil

The yield and chemical composition of the essential oil can vary based on factors such as the season of harvest, age of the leaves, geographical location, and specific extraction parameters.  
[\[5\]](#)[\[8\]](#)[\[11\]](#)

Extraction Method	Plant Part	Essential Oil Yield (% v/w)	Citronella I (%)	Citronello I (%)	Other Major Components (%)	Reference
Steam Distillation	Leaves	6.53	69.77	10.63	Isopulegol (4.66), PMD (2.76)	[8]
Steam Distillation	Leaves	3.40	64.70	10.90	β-pinene (0.80), Caryophyllene (0.50)	[8]
Hydrodistillation	Fresh Leaves (Summer)	1.8 - 2.25	50.35 - 82.01	1.10 - 1.50	Isopulegol (2.55 - 2.70)	[5]
Hydrodistillation	Decaying Leaves	0.6	52.2	12.3	Isoisopulegol (11.9)	[12]
Not Specified	Leaves	Not Specified	86.0	Not Specified	Not Specified	[13]
Steam Distillation	Leaves	Not Specified	76.0	4.7	Not Specified	[6]

## Experimental Protocol: Steam Distillation of *C. citriodora* Leaves

This protocol describes a standard laboratory-scale steam distillation procedure for the extraction of essential oil.

### 1. Plant Material Preparation:

- Fresh, healthy leaves of *Corymbia citriodora* are harvested.[9][14]
- The leaves are washed with water to remove dirt and debris.[14][15]

- Optionally, the leaves can be partially dried to reduce water content or chopped into smaller pieces (e.g., 2-5 cm) to increase the surface area for efficient extraction.[14][15][16]

## 2. Distillation Apparatus Setup:

- A Clevenger-type or similar steam distillation apparatus is assembled.[15][17]
- A round-bottom flask is filled with a predetermined amount of water.
- A separate vessel containing the prepared leaf material (e.g., 200 g) is placed in the apparatus such that steam can pass through it.[16]

## 3. Extraction Process:

- The water in the flask is heated to generate steam, which is then passed through the leaf material.[9][10]
- The steam ruptures the oil glands in the leaves, releasing the volatile essential oil.
- The mixture of steam and volatile oil vapor travels to a condenser.
- The vapor is cooled by circulating cold water, condensing it back into a liquid state.
- The extraction is typically run for a period of 3 to 6 hours.[16][17]

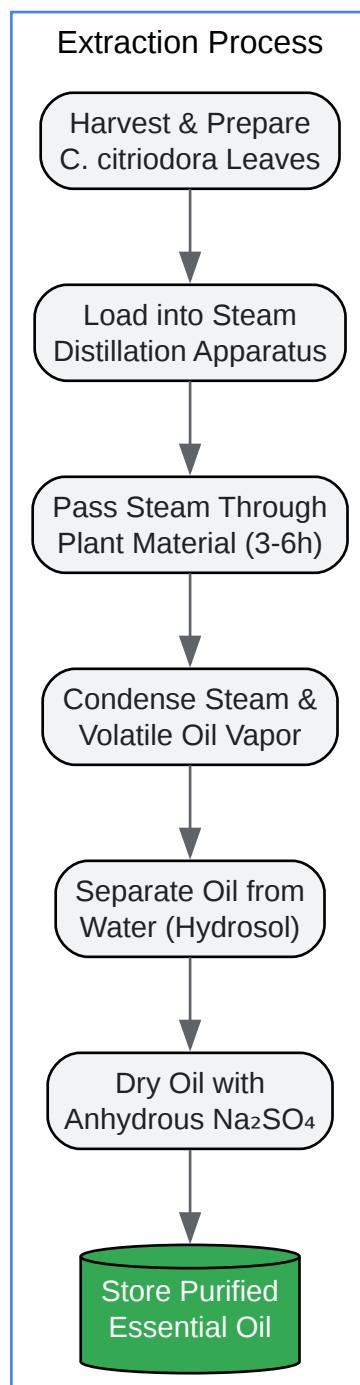
## 4. Collection and Separation:

- The condensate (a mixture of water and essential oil) is collected in a separating funnel or a specialized collector.[15]
- As the essential oil is immiscible with and less dense than water, it forms a distinct layer on top.
- The lower aqueous layer (hydrosol) is drained off, and the upper essential oil layer is collected.

## 5. Post-Processing:

- The collected oil is dried using an anhydrous drying agent, such as anhydrous sodium sulfate, to remove any residual water.[16]
- The pure essential oil is then filtered and stored in a dark, airtight glass container at a low temperature (e.g., 4°C) to prevent degradation.[14][15]

## Visualization: Essential Oil Extraction Workflow



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Workflow for the extraction of essential oil from *C. citriodora*.

## Section 2: Conversion of Citronellal to Mentholglycol (PMD)

The high concentration of citronellal in *C. citriodora* essential oil makes it an ideal starting material for the synthesis of PMD. The conversion is achieved through an acid-catalyzed intramolecular Prins reaction, which involves the cyclization and hydration of the citronellal molecule.<sup>[4][18]</sup> Various acid catalysts, including sulfuric acid, citric acid, and solid acid catalysts, have been effectively used.<sup>[2][4][19][20]</sup>

## Data Presentation: Synthesis of p-Menthane-3,8-diol (PMD)

The efficiency of the conversion is dependent on the catalyst, temperature, reaction time, and solvent system.

Starting Material	Catalyst	Reaction Conditions	Citronellal Conversion (%)	PMD Yield / Selectivity (%)	Reference
(+)-Citronellal	0.25% Aqueous $\text{H}_2\text{SO}_4$	50°C, 11 hours	97.9	92.3% (Selectivity)	[21]
(±)-Citronellal	Lignin-derived Carbon Acid	50°C, 24 hours (in Water)	97	86% (Yield)	[2][18]
<i>C. citriodora</i> EO	0.25% $\text{H}_2\text{SO}_4$	50°C, 5 hours	Not specified	76.3% (Yield)	[4]
(±)-Citronellal	0.75% $\text{H}_2\text{SO}_4$	60°C, 6 hours	98.5	95.6% (Yield)	[19]
(+)-Citronellal	0.02-1.0 wt% Aqueous $\text{H}_2\text{SO}_4$	Not specified	95.4 - 99.0	86.7 - 92.8% (Selectivity)	[22]
<i>C. citriodora</i> EO	7% Citric Acid	50°C, 15 hours	82	80% (Selectivity)	[4]
(±)-Citronellal	$\text{CO}_2$ in Water	120-180°C	~60-80	~50-60% (Selectivity)	[23][24]

# Experimental Protocol: Acid-Catalyzed Conversion of Citronellal to PMD

This protocol details a common method using sulfuric acid, adapted from multiple sources.[\[1\]](#) [\[20\]](#)

## 1. Reaction Setup:

- Place 25 g of *C. citriodora* essential oil into a 250 mL two-necked flask equipped with a magnetic stirrer and a condenser.[\[1\]](#)[\[20\]](#)
- Prepare the acidic solution. For example, add a 0.25% w/w sulfuric acid solution to the essential oil, often at a ratio of 3:1 (acid solution to oil by weight).[\[20\]](#)

## 2. Cyclization Reaction:

- Stir the biphasic mixture vigorously at a controlled temperature, typically 50°C.[\[20\]](#)[\[21\]](#)
- Maintain the reaction for a specified duration, generally between 5 to 11 hours.[\[20\]](#)[\[21\]](#) The progress can be monitored using Thin Layer Chromatography (TLC).[\[1\]](#)[\[20\]](#)

## 3. Work-up and Neutralization:

- After the reaction is complete, cool the mixture to room temperature.
- Carefully add a saturated sodium bicarbonate ( $\text{NaHCO}_3$ ) solution to the mixture until effervescence ceases, neutralizing the sulfuric acid catalyst.[\[1\]](#)

## 4. Extraction and Purification:

- Transfer the neutralized mixture to a separating funnel.
- Extract the organic components using a suitable solvent like n-heptane or petroleum ether.[\[1\]](#) [\[16\]](#)[\[22\]](#)
- Collect the organic layer and wash it with brine (saturated  $\text{NaCl}$  solution) to remove water-soluble impurities.[\[1\]](#)

- Dry the organic layer over anhydrous sodium sulfate and filter.[1]
- Remove the solvent under reduced pressure using a rotary evaporator to yield the crude PMD product.[1]

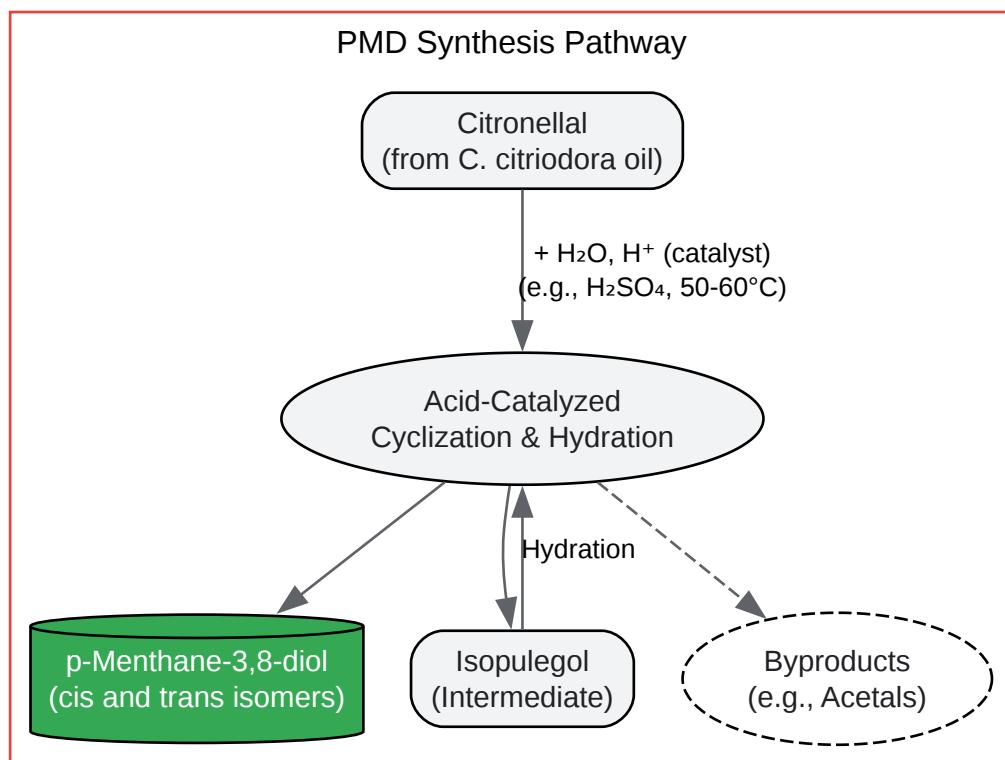
#### 5. Crystallization:

- Dissolve the crude product in a minimal amount of a suitable solvent (e.g., n-heptane).[21]  
[22]
- Cool the solution to a low temperature (e.g., -20°C to -50°C) for several hours (e.g., 20 hours) to induce crystallization of PMD.[21]
- Collect the crystals by filtration and wash them with cold solvent to remove residual impurities.[1]
- Dry the purified crystals, for example, in an oven at 50°C.[1] The final product is a mixture of cis- and trans-PMD isomers.[1][20]

#### 6. Analysis:

- The identity, purity, and isomer ratio of the final product should be confirmed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1]

## Visualization: Chemical Conversion of Citronellal to PMD



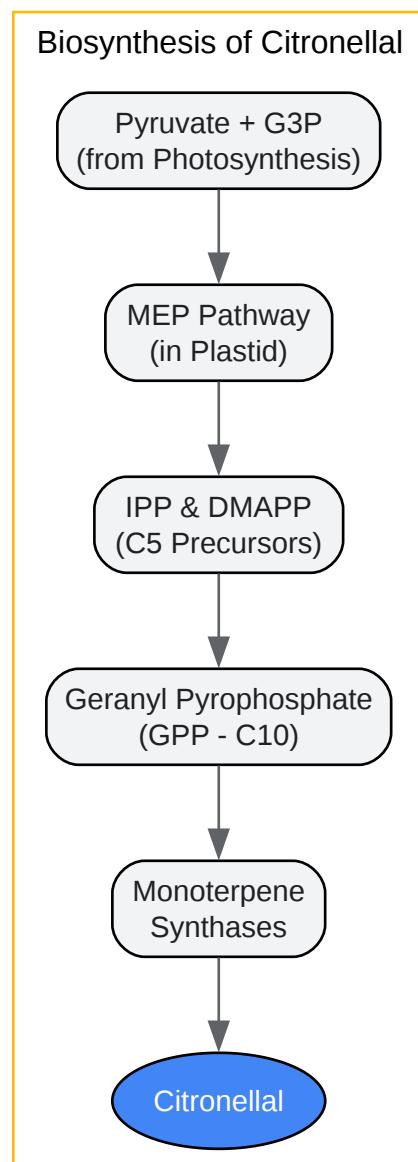
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Reaction pathway for the conversion of citronellal to PMD.

## Section 3: Terpenoid Biosynthesis in *Corymbia citriodora*

The precursor to citronellal and other monoterpenes in *Corymbia* species is synthesized via the methylerythritol 4-phosphate (MEP) pathway, which occurs in the plant's plastids.[25][26] This pathway converts simple sugars into the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP).[25] These units are then combined to form geranyl pyrophosphate (GPP), the direct precursor to C10-monoterpenes.[27] Terpene synthase enzymes then convert GPP into a variety of monoterpenes, including citronellal.[26][27]

## Visualization: Simplified Terpenoid Biosynthesis Pathway



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